Holmium tetraboride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Holmium tetraboride (HoB4) is a rare-earth metal of the lanthanide series of the periodic table . It is a frustrated rare-earth tetraboride . The rare-earth ions in HoB4 are topologically equivalent to the frustrated Shastry-Sutherland lattice .

Synthesis Analysis

HoB4 can be synthesized using the floating-zone method with a high-power xenon arc-lamp furnace . The temperature changes of the a and c lattice parameters for the terbium, holmium, erbium, and lutetium tetraborides for 5–300 K have been estimated .Molecular Structure Analysis

HoB4 shows magnetic phase transitions at T N1= 7:1 K to an incommensurate state with a propagation vector (ε;ε;ε0), where ε= 0:02 and ε = 0:43 and at T N2= 5:7 K to a non-collinear commensurate antiferromagnetic structure .Chemical Reactions Analysis

The specific behavior of the magnetic subsystems of rare-earth tetraborides and the specificity of phase transformations happening in them—both magnetic and structural—have been widely studied .Physical And Chemical Properties Analysis

Holmium is a moderately hard, silvery white metal that is relatively stable in air . It readily reacts with diluted acids but does not react with either diluted or concentrated hydrofluoric acid (HF), due to the formation of a protective surface layer of HoF3 .Applications De Recherche Scientifique

Low-Temperature Heat Capacity

Holmium tetraboride's heat capacity has been studied at temperatures ranging from 2 to 300 K. This research is crucial for understanding its electronic, lattice, and magnetic properties, and contributes to the field of solid-state physics (Novikov et al., 2011).

Magnetic X-Ray Scattering Studies

Holmium's magnetic properties have been explored using synchrotron radiation. This research provides insights into its magnetic structure and is significant for materials science and magnetic studies (Gibbs et al., 1985).

Cancer Therapy

Holmium has been investigated for use in cancer therapy, particularly in laser surgery, MRI imaging, and radionuclide therapy. This is due to its ability to be activated into a radioactive form, making it useful in treating cancer (Shi, Johnsen, & Di Pasqua, 2017).

Medical Isotope Applications

Holmium-166, a radionuclide of holmium, has various medical applications, such as in liver malignancies treatment and bone metastases therapy (Klaassen et al., 2019).

Holmium Laser Lithotripsy

The use of holmium lasers in lithotripsy, a procedure to break down kidney stones, is an important urological application. This involves studying the thermal response of fluids during laser activation (Aldoukhi et al., 2017).

Copper Absorption Studies

Holmium has been used as a fecal marker in copper absorption studies in humans. This application is relevant in the field of nutrition and biochemistry (Harvey et al., 2002).

Growth and Optical Properties of Crystals

Holmium-doped crystals have been studied for their absorption and fluorescence spectra, contributing to research in materials science and optics (Li et al., 2003).

Holmium and Carbon Systems

The vaporization of holmium-carbon systems has been studied to understand their bond and atomization energies, which is vital for materials chemistry (Balducci et al., 1969).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/2B2.Ho/c2*1-2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOKSHUIHKIXKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

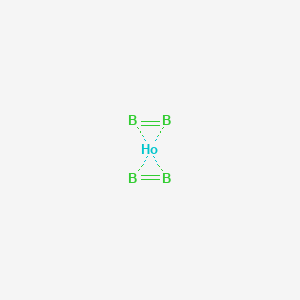

[B]=[B].[B]=[B].[Ho] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4Ho |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Holmium tetraboride | |

CAS RN |

12045-77-1 |

Source

|

| Record name | Holmium boride (HoB4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium tetraboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)